2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
Deschloro-4,4’-dichloro Clomiphene Citrate (E/Z Mixture) is a chemical compound known for its role as an impurity in Clomiphene Citrate. It is a mixture of geometric isomers, specifically the E and Z forms. The compound is characterized by the presence of two chlorine atoms and the absence of a chlorine atom that is typically found in Clomiphene Citrate .
Mechanism of Action
Target of Action
Given that it is a derivative of clomiphene citrate, it is likely to interact with estrogen receptors, similar to its parent compound .
Mode of Action
Based on its structural similarity to clomiphene citrate, it may act as a selective estrogen receptor modulator .
Biochemical Pathways
As a potential selective estrogen receptor modulator, it could influence pathways related to estrogen signaling .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
If it acts similarly to clomiphene citrate, it could potentially have effects on estrogen-responsive tissues .
Action Environment
Such factors could include temperature, pH, and the presence of other compounds .
Preparation Methods
The synthesis of Deschloro-4,4’-dichloro Clomiphene Citrate involves several steps. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then reacted with chlorine to produce dichlorofluorobenzene, which is subsequently acylated to form the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Deschloro-4,4’-dichloro Clomiphene Citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Deschloro-4,4’-dichloro Clomiphene Citrate has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Clomiphene Citrate.
Biology: The compound is studied for its potential effects on cellular processes and receptor interactions.
Medicine: Research is ongoing to understand its role and impact as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and assurance processes for the production of Clomiphene Citrate.
Comparison with Similar Compounds
Deschloro-4,4’-dichloro Clomiphene Citrate is unique due to its specific structural modifications. Similar compounds include:
Clomiphene Citrate: The parent compound, used primarily for ovulation induction.
Trans-Clomiphene: Another isomer of Clomiphene Citrate.
N-Desethyl Clomiphene: A metabolite of Clomiphene Citrate.
4-Chloroclomiphene: A related compound with a different substitution pattern.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacological profiles.
Properties
IUPAC Name |
2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQEUHCTXAKDS-XDUZALLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35Cl2NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747520 |
Source
|
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117884-83-0 |
Source
|
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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